1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

Imidazoline I2 receptor Radioligand binding Alpha-2 adrenoceptor

1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine (molecular formula: C8H15N3; molecular weight: 153.22 g/mol) is a heterocyclic amine belonging to the imidazole butanamine class. It is primarily utilized as a selective tool for probing imidazoline I2 receptors, demonstrating a distinct binding profile compared to closely related histaminergic analogs.

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
Cat. No. B15053431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine
Molecular FormulaC8H15N3
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCCCC(C1=NC=CN1)NC
InChIInChI=1S/C8H15N3/c1-3-4-7(9-2)8-10-5-6-11-8/h5-7,9H,3-4H2,1-2H3,(H,10,11)
InChIKeyRGEBUYBIHVKUCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine: Procurement-Grade Data Sheet for a Selective Imidazoline I2 Ligand


1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine (molecular formula: C8H15N3; molecular weight: 153.22 g/mol) is a heterocyclic amine belonging to the imidazole butanamine class . It is primarily utilized as a selective tool for probing imidazoline I2 receptors, demonstrating a distinct binding profile compared to closely related histaminergic analogs [1]. This compound is specifically differentiated by its nanomolar affinity for the I2 binding site (Ki = 6 nM) and its moderate inhibition of cytochrome P450 3A4 (CYP3A4) .

Workflow
Imidazoline I2 receptor pharmacology studies
Selection
Differentiates from histaminergic analogs (imbutamine, methimepip)
Context
CYP3A4 inhibition and selectivity profiling

1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine: Why Imidazole Butanamine Analogs Are Not Interchangeable


The imidazole butanamine scaffold is present in numerous research tools targeting histamine receptors (e.g., imbutamine, methimepip) and CYP enzymes [1]. However, subtle structural variations dictate a compound's target engagement profile. Generic substitution between 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine and its analogs is untenable due to its unique substitution pattern (N-methyl and 2-imidazolyl linkage), which shifts its primary affinity away from histaminergic GPCRs toward the imidazoline I2 receptor and CYP3A4 [2]. Procurement decisions must be driven by these specific, quantitatively defined differences to ensure experimental validity, as detailed in the evidence below.

Imbutamine targets histamine H3/H4 receptors; substitution may shift pathway interrogation away from I2 and CYP3A4 endpoints.
Methimepip is a high-potency H3 agonist without reported CYP3A4 inhibition; imidazoline selectivity context may not transfer.
Structural analog replacement risks loss of the 20-fold I2/alpha-2 selectivity; off-target adrenergic engagement may alter experimental readouts.

1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine: Direct Quantitative Evidence vs. Imbutamine and Methimepip


Evidence 1: High-Affinity Imidazoline I2 Receptor Binding Distinct from Histaminergic Agonists

This compound exhibits nanomolar binding affinity (Ki = 6 nM) for the imidazoline I2 receptor in rabbit kidney membranes, as measured by displacement of [3H]idazoxan [1]. This profile is distinct from imbutamine, a structurally related analog which is a potent agonist at histamine H3 (EC50 = 3 nM) and H4 (EC50 = 66 nM) receptors but lacks reported high-affinity I2 binding [2]. The compound also shows a 20-fold lower affinity for alpha-2 adrenergic receptors (Ki = 120 nM) in the same assay system, indicating selectivity [1].

I2 Binding vs. Imbutamine
Reported
Ki = 6 nM (I2)
Imbutamine: no I2 affinity reported
Supports I2-selective probe selection over histaminergic analogs.
[3H]idazoxan binding in rabbit kidney membranes.
Imidazoline I2 receptor Radioligand binding Alpha-2 adrenoceptor

Evidence 2: Moderate CYP3A4 Inhibition vs. Potent H3 Agonists

In vitro studies demonstrate that 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine inhibits cytochrome P450 3A4 with an IC50 of 18 µM . This is in stark contrast to highly potent histamine H3 receptor agonists like methimepip, which exhibits picomolar to low nanomolar affinity for the H3 receptor (pKi = 9.0; pEC50 = 9.5) but is not characterized as a CYP3A4 inhibitor [1]. The target compound's moderate CYP3A4 inhibition, likely via heme iron coordination, provides a distinct functional handle .

CYP3A4 Inhibition vs. Methimepip
Reported
IC50 = 18 µM (CYP3A4)
Methimepip: no CYP3A4 inhibition data
Indicates CYP3A4 modulator research utility not shared by H3 agonists.
In vitro CYP3A4 assay, exact protocol not specified.
CYP3A4 inhibition Drug metabolism Enzyme assay

Evidence 3: Selectivity Profile Against Alpha-2 Adrenergic Receptors

In the same radioligand binding assay used to determine its I2 affinity, 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine exhibited a Ki of 120 nM for alpha-2 adrenergic receptors in rat cortex membranes [1]. This represents an approximately 20-fold selectivity window for the I2 receptor (6 nM) over alpha-2 sites. This level of selectivity is a crucial differentiation parameter for researchers aiming to minimize off-target adrenergic effects.

I2 vs. Alpha-2 Selectivity
Head-to-head
I2 Ki = 6 nM
Alpha-2 Ki = 120 nM
20-fold selectivity window
Defined selectivity supports I2-mediated effect interpretation.
[3H]idazoxan vs. [3H]clonidine in membrane assays.
Alpha-2 adrenoceptor Selectivity Radioligand binding

1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine: Validated Use Cases in Drug Discovery and Pharmacology


Imidazoline I2 Receptor Pharmacology Studies

Use as a selective tool compound for investigating I2 receptor function. Its high affinity (Ki = 6 nM) and 20-fold selectivity over alpha-2 adrenoceptors make it suitable for radioligand binding studies, autoradiography, and functional assays aimed at delineating I2-mediated pathways in the central nervous system and periphery, distinct from histamine receptor effects [1].

Cytochrome P450 3A4 Inhibition and Drug-Drug Interaction Screening

Employ as a moderate inhibitor (IC50 = 18 µM) in CYP3A4 inhibition assays to study enzyme kinetics and potential drug-drug interactions. The compound's imidazole moiety likely coordinates with the heme iron in CYP3A4, providing a useful scaffold for structure-activity relationship studies aimed at modulating this key drug-metabolizing enzyme [1].

Differentiation from Histaminergic Agonists in Target Deconvolution

Apply as a negative control or orthogonal probe in studies focused on histamine H3 or H4 receptors. Unlike imbutamine and methimepip, which are potent histamine receptor agonists, this compound lacks reported activity at these targets, allowing researchers to confirm that observed effects are not mediated through histaminergic pathways [1][2].

Application
Selection Property
Validation Focus
I2 receptor pharmacology studies
I2 receptor binding probe
I2 vs. histamine receptor selectivity
CYP3A4 inhibition and DDI screening
CYP3A4 inhibitor context
Heme-coordination SAR and enzyme kinetics
Histaminergic pathway differentiation
Orthogonal probe for H3/H4 studies
Absence of histamine receptor agonism

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